molecular formula C8H5N3O B15347437 3-Aminobenzo[c]isoxazole-7-carbonitrile

3-Aminobenzo[c]isoxazole-7-carbonitrile

Cat. No.: B15347437
M. Wt: 159.14 g/mol
InChI Key: MQNCBJWHOWYWBS-UHFFFAOYSA-N
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Description

3-Aminobenzo[c]isoxazole-7-carbonitrile is a chemical compound with the molecular formula C8H5N3O. It belongs to the class of isoxazoles, which are heterocyclic aromatic organic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobenzo[c]isoxazole-7-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 3-aminobenzonitrile with hydroxylamine under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Aminobenzo[c]isoxazole-7-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or amides.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

3-Aminobenzo[c]isoxazole-7-carbonitrile has found applications in several scientific research areas:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its use in the development of new pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Aminobenzo[c]isoxazole-7-carbonitrile is similar to other isoxazole derivatives, such as 3-aminobenzisoxazole and 3-cyanobenzisoxazole. it is unique in its structure and reactivity, which allows for its distinct applications in various fields. The presence of the cyano group at the 7-position contributes to its chemical properties and biological activities.

Comparison with Similar Compounds

  • 3-Aminobenzisoxazole

  • 3-Cyanobenzisoxazole

  • 3-Nitrobenzisoxazole

  • 3-Methylbenzisoxazole

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

3-amino-2,1-benzoxazole-7-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)11-12-8(6)10/h1-3H,10H2

InChI Key

MQNCBJWHOWYWBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C(=C1)C#N)N

Origin of Product

United States

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